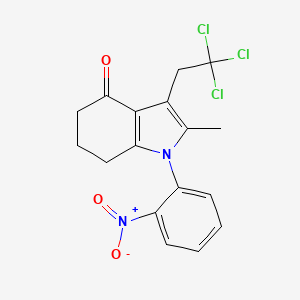![molecular formula C17H12ClFN4S B4292414 3-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4292414.png)
3-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Vue d'ensemble
Description
3-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazinoindole family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is not yet fully understood. However, it is thought that this compound may act by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells. This compound may also have an effect on the regulation of neurotransmitters, which could make it a promising candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to have a variety of interesting biochemical and physiological effects. This compound has been shown to have anticancer properties, as well as potential neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a promising candidate for the treatment of a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is its potential use as an anticancer agent. This compound has been shown to be effective against a variety of cancer cell lines, which makes it an attractive candidate for further study. Additionally, this compound has been shown to have potential neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders. However, one of the major limitations of this compound is its complex synthesis method, which requires specialized equipment and expertise.
Orientations Futures
There are a variety of future directions for the study of 3-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole. Some of the most promising future directions include the development of more efficient synthesis methods, the study of the compound's mechanism of action, and the exploration of its potential use in the treatment of a variety of diseases. Additionally, the study of this compound in combination with other drugs and therapies could lead to the development of more effective treatments for a variety of diseases.
Applications De Recherche Scientifique
3-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of interesting biochemical and physiological effects, which make it an attractive candidate for further study. Some of the most promising scientific research applications for this compound include its potential use as an anticancer agent, as well as its potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4S/c1-23-14-5-3-2-4-12(14)15-16(23)20-17(22-21-15)24-9-10-6-7-11(19)8-13(10)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUSCZDMSOFHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4292340.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4292366.png)
![4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenyl 2-furoate](/img/structure/B4292372.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4292390.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4292393.png)
![N-(1,1-dimethylprop-2-yn-1-yl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B4292404.png)
![6-amino-3-(4-chlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292415.png)
![methyl [6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methyl-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B4292421.png)
![5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(1,1-dimethylprop-2-yn-1-yl)-2-methylbenzenesulfonamide](/img/structure/B4292429.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292441.png)

![5-(4-bromophenyl)-7-(4-chlorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4292455.png)